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Abstract
Thioviridamide is a structurally novel cyclic peptide antibiotic belonging to the growing class of

ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] First isolated

from the fermentation broth of the actinomycete Streptomyces olivoviridis, this molecule has

garnered significant interest due to its potent and selective pro-apoptotic activity against

various cancer cell lines.[1][2] Structurally, thioviridamide is characterized by a unique

macrocyclic core, the presence of five rare thioamide bonds, and two novel amino acid

residues: β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] This technical

guide provides an in-depth overview of the discovery, isolation, and characterization of

thioviridamide, including detailed experimental protocols and a summary of its key biological

and chemical properties.

Discovery and Biological Activity
Thioviridamide was first identified during a screening program for novel antitumor antibiotics.

[2] Extracts from the culture broth of Streptomyces olivoviridis demonstrated selective

cytotoxicity against adenovirus-transformed rat fibroblasts.[2] Further investigation revealed

that thioviridamide induces apoptosis, characterized by condensed chromatin and fragmented

nuclei in treated cancer cells.[2]
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In Vitro Cytotoxicity
Thioviridamide exhibits potent cytotoxic activity against a range of cancer cell lines. Notably,

its selective action against cells expressing the adenovirus E1A oncogene is a key feature of its

biological profile.

Cell Line Transformation IC50 (ng/mL) IC50 (nM)

Ad12-3Y1 Adenovirus 12 3.9 ~2.8

E1A-3Y1 Adenovirus E1A 32 ~23

HCT-116
Human Colon

Carcinoma

Not Reported for

Thioviridamide*
-

Note: While the IC50 for thioviridamide against HCT-116 is not explicitly stated in the provided

results, a related compound, thioholgamide A, shows an IC50 of 30 nM against this cell line.[1]

Physicochemical and Structural Properties
Thioviridamide is a complex cyclic peptide with a unique molecular architecture. Its detailed

structure was elucidated through a combination of high-resolution mass spectrometry and

advanced NMR techniques.[3]

Property Value

Molecular Formula C56H93N14O10S7+

Molecular Weight 1334.5 g/mol (Monoisotopic Mass)

Key Structural Features

- Cyclic undecapeptide- Five thioamide

linkages- β-hydroxy-N1,N3-dimethylhistidinium

residue- S-(2-aminovinyl)cysteine residue

UV Absorption Maximum 270-272 nm

Note on the N-Terminus: The originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl

group has been suggested to be an artifact of using acetone during the extraction process.[4]

The true native compound likely possesses a pyruvyl or related group at its N-terminus.[4]
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Biosynthesis of Thioviridamide
Thioviridamide is a Ribosomally Synthesized and Post-translationally Modified Peptide

(RiPP). Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within

the thioviridamide biosynthetic gene cluster (tva).[5] The precursor peptide undergoes a

series of enzymatic modifications, including thioamidation, hydroxylation, methylation, and

macrocyclization, to yield the mature natural product.

Ribosomal Synthesis Post-Translational Modifications
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Caption: High-level overview of the thioviridamide biosynthetic pathway.

Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, and

purification of thioviridamide.

Fermentation of Streptomyces olivoviridis
This protocol is adapted from the heterologous expression of the tva gene cluster and can be

used as a starting point for the cultivation of the native producer.[5]

4.1.1. Media Composition (per liter)

Glucose: 25 g

Soybean meal: 15 g

Dry yeast: 2 g
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CaCO₃: 4 g

pH adjusted to 6.2 before sterilization

4.1.2. Cultivation Conditions

Inoculate a suitable volume of the sterile fermentation medium with a seed culture of

Streptomyces olivoviridis.

Incubate in Erlenmeyer flasks on a rotary shaker.

Maintain the temperature at 27°C.

Continue fermentation for 4-7 days.

Extraction and Purification Workflow
The following workflow outlines the general procedure for isolating thioviridamide from the

fermentation broth.
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Caption: General workflow for the extraction and purification of thioviridamide.
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4.2.1. Detailed Protocol

Harvesting: Separate the mycelia from the culture broth by centrifugation.

Extraction: Extract the mycelial cake with acetone. The supernatant is typically discarded.

Concentration: Evaporate the acetone from the extract under reduced pressure.

Solvent Partitioning: Resuspend the aqueous residue and perform a liquid-liquid extraction

with ethyl acetate at an acidic pH (e.g., pH 3).[5]

Chromatography: The crude ethyl acetate extract is then subjected to a series of

chromatographic steps. This may include normal-phase chromatography (e.g., silica gel)

followed by reversed-phase chromatography (e.g., ODS).

Final Purification: The final purification is achieved by preparative reverse-phase high-

performance liquid chromatography (RP-HPLC).

HPLC Analysis
The following HPLC conditions can be used for the analysis of thioviridamide.[5]

Parameter Condition

Column YMC-Pack R-ODS-7

Mobile Phase 80% Methanol / 0.2% H₃PO₄

Flow Rate 2 mL/min

Detection UV at 274 nm

Retention Time ~12.4 min

Structure Elucidation Data
The structure of thioviridamide was determined using extensive 1D and 2D NMR

spectroscopy.[3] While a complete list of chemical shifts is beyond the scope of this guide, a
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representative summary of key correlations is provided below. The full dataset can be found in

the primary literature.

Experiment Purpose

COSY
Established proton-proton correlations within

amino acid spin systems.

HMQC/HSQC
Correlated protons with their directly attached

carbons.

HMBC

Identified long-range proton-carbon correlations,

crucial for sequencing the peptide backbone

and identifying inter-residue connections.

CT-HMBC & HMBC-HOHAHA
Utilized to resolve ambiguities and confirm the

planar structure.

Conclusion
Thioviridamide represents a fascinating and promising class of natural products. Its unique

chemical structure, ribosomal biosynthetic origin, and potent biological activity make it a

valuable subject for further research in medicinal chemistry, synthetic biology, and oncology.

The methodologies outlined in this guide provide a comprehensive foundation for researchers

and drug development professionals interested in exploring the potential of thioviridamide and

its analogs. The heterologous expression of its biosynthetic gene cluster opens up avenues for

bioengineering and the production of novel derivatives with potentially enhanced therapeutic

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16568712/
https://pubmed.ncbi.nlm.nih.gov/16568712/
https://pubmed.ncbi.nlm.nih.gov/16568713/
https://pubmed.ncbi.nlm.nih.gov/16568713/
https://pubs.acs.org/doi/10.1021/acschembio.7b00677
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811549/
https://www.benchchem.com/product/b1244842#thioviridamide-discovery-and-isolation-from-streptomyces-olivoviridis
https://www.benchchem.com/product/b1244842#thioviridamide-discovery-and-isolation-from-streptomyces-olivoviridis
https://www.benchchem.com/product/b1244842#thioviridamide-discovery-and-isolation-from-streptomyces-olivoviridis
https://www.benchchem.com/product/b1244842#thioviridamide-discovery-and-isolation-from-streptomyces-olivoviridis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1244842?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

